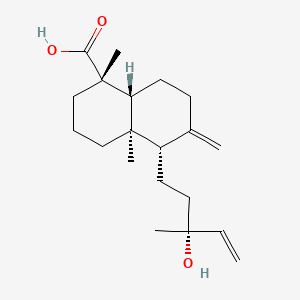
Cupressicacid
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cupressic acid can be synthesized through the extraction of oleogum resin from coniferous trees. The resin is subjected to various purification processes, including solvent extraction and chromatography, to isolate cupressic acid .
Industrial Production Methods: Industrial production of cupressic acid involves large-scale extraction from the oleogum resin of trees like Araucaria heterophylla. The resin is collected, and cupressic acid is isolated using advanced chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Cupressic acid undergoes several types of chemical reactions, including:
Oxidation: Cupressic acid can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in cupressic acid.
Substitution: Substitution reactions can introduce different functional groups into the cupressic acid molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of cupressic acid, and substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Cupressic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various bioactive compounds.
Mécanisme D'action
Cupressic acid exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), which are key mediators of inflammation.
Antibacterial Action: Cupressic acid disrupts bacterial cell membranes, leading to cell lysis and death.
Antiprotozoal Action: It interferes with the metabolic pathways of protozoa, inhibiting their growth and proliferation.
Comparaison Avec Des Composés Similaires
Cupressic acid is unique among diterpenoids due to its specific biological activities and chemical structure. Similar compounds include:
Communic Acid: Another diterpenoid found in coniferous trees with similar anti-inflammatory properties.
Labdane Diterpenes: A class of diterpenoids with various biological activities, including anti-inflammatory and antibacterial effects.
Cupressic acid stands out due to its potent anti-inflammatory and antibacterial properties, making it a valuable compound for scientific research and industrial applications .
Propriétés
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-6-18(3,23)13-10-15-14(2)8-9-16-19(15,4)11-7-12-20(16,5)17(21)22/h6,15-16,23H,1-2,7-13H2,3-5H3,(H,21,22)/t15-,16+,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMODNMXJBXUOQF-ZRSLWSEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC(C)(C=C)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CC[C@](C)(C=C)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
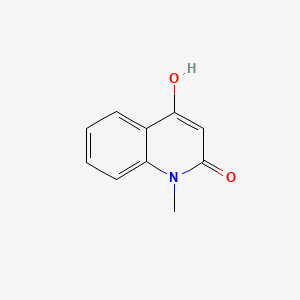
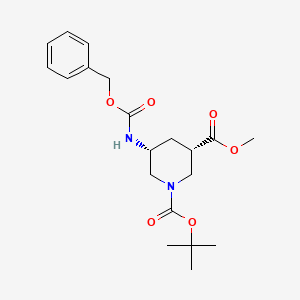

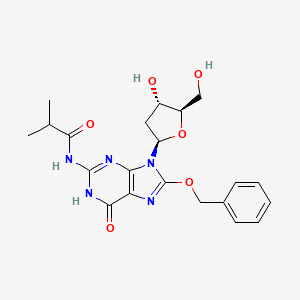

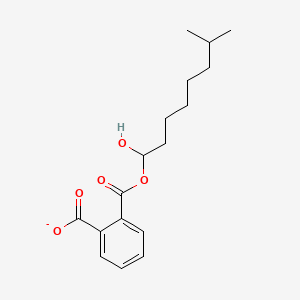
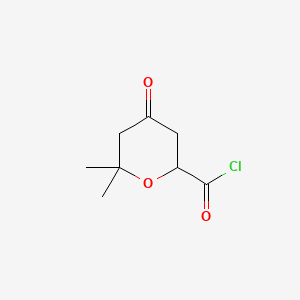

![(1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-one](/img/structure/B592681.png)
